molecular formula C17H13NO4 B12895863 1-Benzyl-1H-indole-2,3-dicarboxylic acid CAS No. 121195-60-6

1-Benzyl-1H-indole-2,3-dicarboxylic acid

Katalognummer: B12895863
CAS-Nummer: 121195-60-6
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: QHSDWBPHKRGEBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1H-indole-2,3-dicarboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Vorbereitungsmethoden

The synthesis of 1-Benzyl-1H-indole-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzylindole with diethyl oxalate in the presence of a base, followed by hydrolysis to yield the desired dicarboxylic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Benzyl-1H-indole-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-1H-indole-2,3-dicarboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzyl-1H-indole-2,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction processes, affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-indole-2,3-dicarboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its dual carboxylic acid groups, which provide additional sites for chemical modification and potential biological interactions.

Eigenschaften

CAS-Nummer

121195-60-6

Molekularformel

C17H13NO4

Molekulargewicht

295.29 g/mol

IUPAC-Name

1-benzylindole-2,3-dicarboxylic acid

InChI

InChI=1S/C17H13NO4/c19-16(20)14-12-8-4-5-9-13(12)18(15(14)17(21)22)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)(H,21,22)

InChI-Schlüssel

QHSDWBPHKRGEBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.